3-bromo-4-(bromomethyl)benzoic Acid
Overview
Description
3-bromo-4-(bromomethyl)benzoic acid is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a bromomethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-(bromomethyl)benzoic acid typically involves the bromination of 4-methylbenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a suitable solvent like chlorobenzene. The process involves the following steps:
- Dissolve 4-methylbenzoic acid and N-bromosuccinimide in chlorobenzene.
- Add benzoyl peroxide to initiate the radical bromination.
- Heat the reaction mixture to reflux until the bromination is complete.
- Isolate the product by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-(bromomethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of derivatives like 4-(aminomethyl)benzoic acid or 4-(thiocyanatomethyl)benzoic acid.
Oxidation: Conversion to 3-bromo-4-carboxybenzoic acid.
Reduction: Formation of 3-bromo-4-methylbenzoic acid.
Scientific Research Applications
3-bromo-4-(bromomethyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Utilized in the preparation of antihypertensive agents like eprosartan.
Mechanism of Action
The mechanism of action of 3-bromo-4-(bromomethyl)benzoic acid depends on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The bromine atoms and the bromomethyl group provide reactive sites for further chemical modifications, allowing the compound to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-bromomethylbenzoic acid
- 3-bromo-4-methylbenzoic acid
- 4-bromo-3-methylbenzoic acid
Uniqueness
3-bromo-4-(bromomethyl)benzoic acid is unique due to the presence of both a bromine atom and a bromomethyl group on the benzene ring. This dual substitution pattern provides distinct reactivity and allows for diverse chemical transformations compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-(bromomethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSRVMCYUYPKNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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